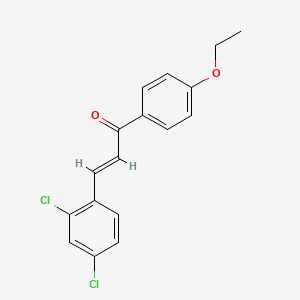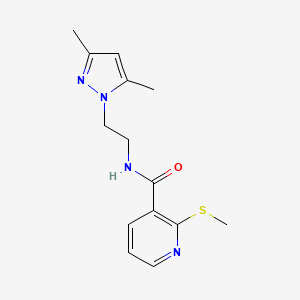![molecular formula C18H12BrCl2NO2S B2909150 N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-05-4](/img/structure/B2909150.png)
N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPTC and is a member of the thiophene family of compounds.
科学的研究の応用
Anticancer Activity
Some thiophene-2-carboxamide derivatives have been synthesized and studied for their anticancer properties. In silico docking studies suggest that these compounds could be effective in cancer treatment .
Pharmacological Applications
Thiophene derivatives are used as building blocks in drug design due to their diverse pharmacological applications. They have been studied for their potential in creating new drug molecules with various therapeutic effects .
Synthesis Strategies
Thiophene carboxamide derivatives are involved in various synthesis strategies, such as the Fiesselmann synthesis, which produces 3-hydroxy-2-thiophene carboxylic derivatives through condensation reactions .
Antioxidant Activity
Research has indicated that certain 3-amino thiophene-2-carboxamide derivatives can increase antioxidant activity, comparable to known antioxidants like ascorbic acid .
Antimicrobial Activity
Thiophene derivatives have been proven to possess high antimicrobial activity against a range of microbial infections. This has led to ongoing research into discovering the most active thiophene derivatives for use as antimicrobial agents .
特性
IUPAC Name |
N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2NO2S/c19-12-2-5-14(6-3-12)22-18(23)17-16(7-8-25-17)24-10-11-1-4-13(20)9-15(11)21/h1-9H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHERBXSRRDCITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Chloropyrazin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B2909071.png)


![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2909076.png)





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea](/img/structure/B2909087.png)
![Ethyl 1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2,3-dihydroindene-1-carboxylate](/img/structure/B2909088.png)
![3-benzyl-7-(((5-methylfuran-2-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909089.png)
